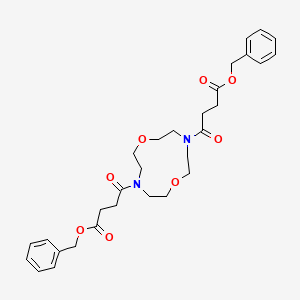![molecular formula C40H52N4O10 B11703527 2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11703527.png)
2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[1,4,10,13-テトラオキサ-7,16-ジアザシクロオクタデカン-7,16-ジイルビス(4-メチル-1-オキソペンタン-1,2-ジイル)]ビス(1H-イソインドール-1,3(2H)-ジオン)は、その独特な構造と多様な用途で知られる複雑な有機化合物です。この化合物は、さまざまなカチオンと安定な錯体を形成できる環状化学化合物であるクラウンエーテル類に属します。構造内に複数の酸素原子と窒素原子を持つことから、配位子として作用し、さまざまな化学および工業プロセスで有用です。
準備方法
合成経路と反応条件
2,2'-[1,4,10,13-テトラオキサ-7,16-ジアザシクロオクタデカン-7,16-ジイルビス(4-メチル-1-オキソペンタン-1,2-ジイル)]ビス(1H-イソインドール-1,3(2H)-ジオン)の合成は、通常、1,4,10,13-テトラオキサ-7,16-ジアザシクロオクタデカンと適切な無水物または酸ハロゲン化物との反応を含みます。反応は通常、アセトニトリルまたはジクロロメタンなどの有機溶媒中で、還流条件下で行われます。 反応混合物は、次に、カラムクロマトグラフィーなどの技術を用いて精製され、所望の生成物が得られます .
工業生産方法
工業規模では、この化合物の製造には、品質と収量の一貫性を確保するために、連続フロー反応器が用いられる場合があります。 温度、圧力、反応物の濃度などの反応パラメーターを監視および制御するための自動システムの使用は、プロセスの効率とスケーラビリティを向上させることができます .
化学反応の分析
反応の種類
2,2'-[1,4,10,13-テトラオキサ-7,16-ジアザシクロオクタデカン-7,16-ジイルビス(4-メチル-1-オキソペンタン-1,2-ジイル)]ビス(1H-イソインドール-1,3(2H)-ジオン)は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってカルボン酸が生成され、還元によってアルコールまたはアミンが生成される場合があります .
科学研究への応用
2,2'-[1,4,10,13-テトラオキサ-7,16-ジアザシクロオクタデカン-7,16-ジイルビス(4-メチル-1-オキソペンタン-1,2-ジイル)]ビス(1H-イソインドール-1,3(2H)-ジオン)は、幅広い科学研究に適用されています。
化学: 金属イオンと錯体を形成するための配位子として、配位化学で使用されます。
生物学: 生物学的に関連するカチオンと安定な錯体を形成できることから、薬物送達システムでの使用の可能性について調査されています。
医学: 抗がん剤など、潜在的な治療的用途について研究されています。
科学的研究の応用
2,2’-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant cations.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and catalysts
作用機序
2,2'-[1,4,10,13-テトラオキサ-7,16-ジアザシクロオクタデカン-7,16-ジイルビス(4-メチル-1-オキソペンタン-1,2-ジイル)]ビス(1H-イソインドール-1,3(2H)-ジオン)の作用機序は、金属イオンやその他のカチオンと安定な錯体を形成する能力に関係しています。この化合物の構造中の酸素原子と窒素原子は電子供与体として作用し、金属イオンと配位して安定なキレートを形成します。 この特性は、触媒や薬物送達など、さまざまな用途で活用されています .
類似化合物との比較
類似化合物
1,4,10,13-テトラオキサ-7,16-ジアザシクロオクタデカン: 類似した錯形成特性を持つ、より単純なクラウンエーテル。
クリプトフィックス 22: 金属イオンと安定な錯体を形成する能力で知られる、別のクラウンエーテル。
ジアザ-18-クラウン-6: 構造は似ていますが、置換基が異なるクラウンエーテル .
独自性
2,2'-[1,4,10,13-テトラオキサ-7,16-ジアザシクロオクタデカン-7,16-ジイルビス(4-メチル-1-オキソペンタン-1,2-ジイル)]ビス(1H-イソインドール-1,3(2H)-ジオン)は、その特定の置換基により、その錯形成能力が強化され、化学、生物学、および産業における特殊な用途に適しているため、ユニークです .
特性
分子式 |
C40H52N4O10 |
|---|---|
分子量 |
748.9 g/mol |
IUPAC名 |
2-[1-[16-[2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C40H52N4O10/c1-27(2)25-33(43-35(45)29-9-5-6-10-30(29)36(43)46)39(49)41-13-17-51-21-23-53-19-15-42(16-20-54-24-22-52-18-14-41)40(50)34(26-28(3)4)44-37(47)31-11-7-8-12-32(31)38(44)48/h5-12,27-28,33-34H,13-26H2,1-4H3 |
InChIキー |
DJYCOPLYAFDRMC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Aminophenyl)carbamoyl]propanoic acid](/img/structure/B11703446.png)
![3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11703460.png)

![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11703468.png)
![Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11703471.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B11703475.png)

![2-bromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol](/img/structure/B11703486.png)
![N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide](/img/structure/B11703491.png)
![N-[({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)(phenyl)methylene]benzenesulfonamide](/img/structure/B11703493.png)
![(Z)-1-[1-(2,3-Dihydro-1,4-benzodioxin-6-YL)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11703495.png)

![5-(4-Bromophenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11703503.png)

